N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide

Übersicht

Beschreibung

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide, commonly referred to as N-(2-hydroxyethyl)-4-hydroxyphenylacetamide , is a compound that has garnered attention for its potential biological activities, particularly in the fields of analgesia, anti-inflammatory effects, and renal protection. This article delves into its biological activity, supported by case studies and research findings.

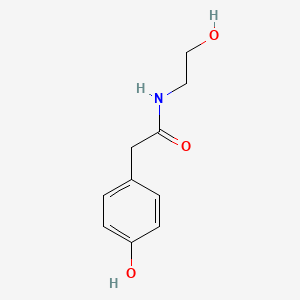

Chemical Structure and Properties

The compound features a hydroxyethyl group and a para-hydroxylated phenyl ring attached to an acetamide moiety. Its structure can be represented as follows:

Analgesic and Anti-inflammatory Properties

Research has indicated that similar compounds in the acetamide class exhibit analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, studies on N-(4-hydroxyphenyl)acetamide , a related compound, have shown its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Case Study: Analgesic Activity

In a comparative study, This compound was tested against acetaminophen (APAP) in various pain models. The results indicated that while APAP effectively alleviated pain, it also posed risks of hepatotoxicity. Conversely, the hydroxyethyl derivative demonstrated significant analgesic effects with markedly reduced hepatotoxicity, suggesting a safer alternative for pain management .

Renal Protective Effects

Another significant area of research focuses on the compound's protective effects against acute kidney injury (AKI). A study investigated the efficacy of N-(2-hydroxyphenyl)acetamide and its gold nanoparticle conjugate in a glycerol-induced AKI model in mice. The findings revealed:

- Renal Function Improvement : Both formulations significantly reduced serum creatinine and urea levels compared to control groups.

- Histopathological Findings : Histological analysis showed preserved renal architecture with reduced tubular necrosis and inflammation .

Table 1: Effects of this compound on Renal Parameters

| Parameter | Control Group | NA-2 Group | NA-2-AuNPs Group |

|---|---|---|---|

| Serum Creatinine (mg/dL) | 3.5 | 1.8 | 1.5 |

| Serum Urea (mg/dL) | 80 | 40 | 35 |

| Histological Score | 3 (severe) | 1 (mild) | 0 (normal) |

The biological activity of This compound is believed to stem from its ability to modulate inflammatory pathways and oxidative stress responses. Specifically:

- Anti-inflammatory Mechanism : The compound downregulates pro-inflammatory cytokines such as TNF-α and IL-6 while upregulating anti-inflammatory markers like HO-1 .

- Oxidative Stress Reduction : It enhances antioxidant defenses by increasing glutathione levels, thereby mitigating oxidative damage during AKI .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Analgesic Properties

Research has indicated that derivatives of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide exhibit significant analgesic effects. A study highlighted the synthesis of new chemical entities (NCEs) based on this compound that maintain analgesia while minimizing hepatotoxicity, a common issue with traditional analgesics like acetaminophen (paracetamol). The newly synthesized compounds demonstrated stability and lipophilicity, which are crucial for effective drug action .

1.2 Antitumor Activity

This compound has been shown to possess anti-tumor properties. It is derived from marine bacteria and acts as a cytotoxin, making it a candidate for further investigation in cancer therapeutics. The compound's ability to inhibit tumor cell proliferation suggests potential applications in oncology .

Biochemical Research

2.1 Metabolism Studies

The compound serves as an important metabolite in various biochemical pathways. Understanding its metabolic pathways can provide insights into drug interactions and the biological effects of similar compounds. Its role as a member of ethanolamines and acetamides highlights its relevance in metabolic studies .

2.2 Mechanism of Action Exploration

Studies have focused on elucidating the mechanisms through which this compound exerts its pharmacological effects. For instance, investigations into its interaction with cannabinoid receptors and transient receptor potential channels have been conducted to clarify how it mediates analgesic effects .

Industrial Applications

3.1 Chemical Manufacturing

This compound is utilized in various industrial processes, particularly in the synthesis of other chemicals. Its structural properties make it a valuable intermediate in producing pharmaceuticals and agrochemicals .

3.2 Cosmetic Formulations

The compound has been incorporated into cosmetic formulations due to its stabilizing properties and ability to enhance product performance. Its use in personal care products highlights its versatility beyond pharmaceutical applications .

Data Tables

Case Studies

-

Case Study 1: Analgesic Development

A recent study synthesized several analogs of this compound, demonstrating their efficacy in pain relief without significant liver damage, unlike conventional analgesics like acetaminophen. The findings support the development of safer pain management options. -

Case Study 2: Antitumor Efficacy

Investigations into the antitumor effects of this compound revealed that it inhibits the growth of specific cancer cell lines, suggesting its potential as a novel anticancer agent derived from natural sources.

Eigenschaften

IUPAC Name |

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-6-5-11-10(14)7-8-1-3-9(13)4-2-8/h1-4,12-13H,5-7H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIMZJPXQFFADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.